molecular formula C9H9N3 B3426537 4-(p-Tolyl)-1H-1,2,3-triazole CAS No. 5301-96-2

4-(p-Tolyl)-1H-1,2,3-triazole

Cat. No.: B3426537
CAS No.: 5301-96-2
M. Wt: 159.19 g/mol
InChI Key: ZPCIKQLLQORQCV-UHFFFAOYSA-N
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Description

4-(p-Tolyl)-1H-1,2,3-triazole: is an organic compound that belongs to the class of 1,2,3-triazoles. This compound features a triazole ring substituted with a para-tolyl group at the 4-position. Triazoles are known for their stability and diverse biological activities, making them valuable in various fields such as medicinal chemistry, materials science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)-1H-1,2,3-triazole typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction occurs between an azide and an alkyne to form the triazole ring. The specific synthetic route for this compound involves the following steps:

  • Preparation of p-Tolyl Azide:

      Reagents: p-Toluidine, sodium nitrite, hydrochloric acid, sodium azide.

      Conditions: The p-toluidine is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield p-tolyl azide.

  • Cycloaddition Reaction:

      Reagents: p-Tolyl azide, terminal alkyne (e.g., phenylacetylene), copper(I) catalyst.

      Conditions: The azide and alkyne undergo cycloaddition in the presence of a copper(I) catalyst, typically copper(I) iodide, in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(p-Tolyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

    Oxidation Reactions: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction Reactions: Reduction of the triazole ring can yield dihydrotriazoles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Alkylated, acylated, or sulfonylated triazole derivatives.

    Oxidation Reactions: Triazole N-oxides.

    Reduction Reactions: Dihydrotriazoles.

Scientific Research Applications

Chemistry: 4-(p-Tolyl)-1H-1,2,3-triazole is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.

Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.

Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, bacterial infections, and fungal infections.

Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers. It serves as a precursor for the synthesis of functional materials with specific properties.

Comparison with Similar Compounds

    4-Phenyl-1H-1,2,3-triazole: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-(m-Tolyl)-1H-1,2,3-triazole: Similar structure but with a meta-tolyl group.

    4-(o-Tolyl)-1H-1,2,3-triazole: Similar structure but with an ortho-tolyl group.

Uniqueness: 4-(p-Tolyl)-1H-1,2,3-triazole is unique due to the para-substitution of the tolyl group, which can influence its electronic properties and reactivity. This specific substitution pattern can enhance its biological activity and make it a valuable scaffold for drug design and material science applications.

Properties

IUPAC Name

4-(4-methylphenyl)-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCIKQLLQORQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344093
Record name 4-(p-Tolyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5301-96-2
Record name 4-(p-Tolyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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